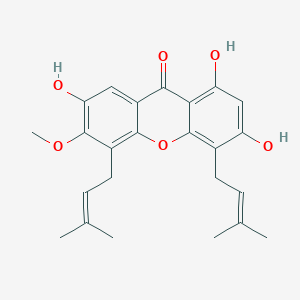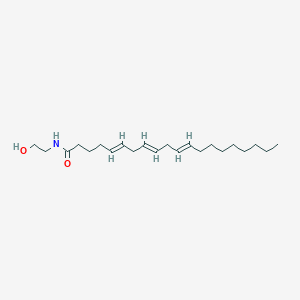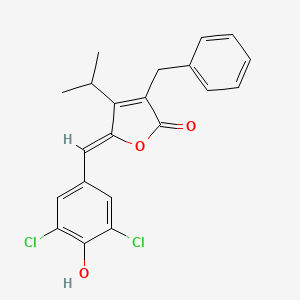
ent-Copalyl diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5beta,9alpha,10alpha-labda-8(20),13-dien-15-yl diphosphate is a copalyl diphosphate. It is a conjugate acid of a 5beta,9alpha,10alpha-labda-8(20),13-dien-15-yl diphosphate(3-). It is an enantiomer of a 5alpha,9alpha,10beta-labda-8(20),13-dien-15-yl diphosphate.
Applications De Recherche Scientifique
Biosynthesis in Medicinal Plants
ent-Copalyl diphosphate (ent-CPP) synthase plays a crucial role in the biosynthesis of andrographolides in Andrographis paniculata, a medicinal plant. This process involves the conversion of geranylgeranyl diphosphate into ent-CPP. The expression of the ent-CPP synthase gene in A. paniculata is consistent with the accumulation of andrographolides in various plant tissues, highlighting its pharmaceutical significance (Shen et al., 2015).
Fungal Gibberellin Biosynthesis
In fungi, ent-kaurene, a product of ent-CPP, is a critical intermediate in gibberellin biosynthesis. The conversion of geranylgeranyl diphosphate to ent-kaurene in fungi involves a bifunctional diterpene cyclase, indicating a unique enzymatic capability distinct from plants (Kawaide et al., 1997).
Enzyme Mutation for Tanshinone Biosynthesis
In Arabidopsis thaliana, mutations in this compound synthase were investigated for potential improvements in biological functions. This research is significant for metabolic engineering approaches aimed at enhancing the production of tanshinones, medically valuable diterpene derivatives (Szymczyk et al., 2019).
Role in Rice Phytohormone and Phytoalexin Biosynthesis
Rice (Oryza sativa) uses this compound synthase for both gibberellin (a plant hormone) and defensive phytoalexin biosynthesis. The differential expression of two distinct this compound synthases in rice suggests a specialized regulatory mechanism for these distinct metabolic pathways (Prisic et al., 2004).
Structural Insights and Mechanistic Understanding
The structure of this compound synthase reveals insights into its catalytic mechanism, highlighting the architectural differences compared to related enzymes. This knowledge aids in understanding the diversity of isoprenoid cyclization reactions in plant diterpene cyclases (Köksal et al., 2011).
Tissue-Specific Accumulation in Andrographis paniculata
Investigations into the tissue-specific accumulation of specialized diterpenes in Andrographis paniculata have identified key roles for this compound synthase in this process. This research advances understanding of how this compound synthase contributes to the accumulation of medicinally important diterpenes in specific plant tissues (Misra et al., 2015).
Propriétés
Numéro CAS |
21738-30-7 |
|---|---|
Formule moléculaire |
C20H36O7P2 |
Poids moléculaire |
450.4 g/mol |
Nom IUPAC |
[(E)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C20H36O7P2/c1-15(11-14-26-29(24,25)27-28(21,22)23)7-9-17-16(2)8-10-18-19(3,4)12-6-13-20(17,18)5/h11,17-18H,2,6-10,12-14H2,1,3-5H3,(H,24,25)(H2,21,22,23)/b15-11+/t17-,18-,20+/m1/s1 |
Clé InChI |
JCAIWDXKLCEQEO-PGHZQYBFSA-N |
SMILES isomérique |
C/C(=C\COP(=O)(O)OP(=O)(O)O)/CC[C@@H]1C(=C)CC[C@H]2[C@]1(CCCC2(C)C)C |
SMILES |
CC(=CCOP(=O)(O)OP(=O)(O)O)CCC1C(=C)CCC2C1(CCCC2(C)C)C |
SMILES canonique |
CC(=CCOP(=O)(O)OP(=O)(O)O)CCC1C(=C)CCC2C1(CCCC2(C)C)C |
Synonymes |
9,10-syn-copalyl diphosphate 9,10-syn-CPP 9betaH-labda-9(17),13-dien-15-ol diphosphate ester copalyl pyrophosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[(E)-2-(2-pyridylcarbonyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B1235192.png)
![[(E)-[3-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylideneamino]thiourea](/img/structure/B1235193.png)


![(2E)-2-[(2Z,4E)-3,5-bis(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)penta-2,4-dienylidene]-3-heptyl-4-methyl-1,3-thiazole](/img/structure/B1235196.png)
![(1R,3R,12Z,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B1235197.png)
![(2R,3S,5R,6R,7R,12R)-2-hydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B1235201.png)




![[(3E)-2-oxo-18,30-disulfooxy-32-(8-sulfooxynonyl)-1-oxacyclodotriacont-3-en-16-yl] hydrogen sulfate](/img/structure/B1235211.png)
